3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Overview
Description
3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries . They have been used in the protection of crops from pests and in the synthesis of pharmaceuticals .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries , suggesting that they may interact with various biochemical pathways.
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries , suggesting that they may have various molecular and cellular effects.
Action Environment
The fluorine atom’s unique physicochemical properties and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine derivatives , which may suggest some level of environmental influence.
Biochemical Analysis
Cellular Effects
The cellular effects of 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the cellular environment.
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It’s likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s likely that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is usually carried out at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:
Catalyst Recycling: To reduce costs and environmental impact, palladium catalysts can be recycled.
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group attached to the pyridine ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group, phenyl ring, pyridine ring, and carboxylic acid group. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALBOCLYCWTLGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687979 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261494-70-5 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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